molecular formula C8H14O4S2 B156336 Acetic acid, mercapto-, 1,4-butanediyl ester CAS No. 10193-95-0

Acetic acid, mercapto-, 1,4-butanediyl ester

Cat. No. B156336
CAS RN: 10193-95-0
M. Wt: 238.3 g/mol
InChI Key: IPNDIMIIGZSERC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, mercapto-, 1,4-butanediyl ester (MBE) is an organosulfur compound with a molecular formula of C8H14O3S. It is a colorless liquid with a pungent odor and is used in a wide range of applications, including as a laboratory reagent, a fuel additive, and a surfactant. MBE is also known as 1,4-butanedithiol or 1,4-butanedithiol-2-yl acetic acid. It is an important intermediate in the synthesis of other organosulfur compounds, such as thioamides and thioureas.

properties

IUPAC Name

4-(2-sulfanylacetyl)oxybutyl 2-sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S2/c9-7(5-13)11-3-1-2-4-12-8(10)6-14/h13-14H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNDIMIIGZSERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCOC(=O)CS)COC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064987
Record name Acetic acid, mercapto-, 1,4-butanediyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, mercapto-, 1,4-butanediyl ester

CAS RN

10193-95-0
Record name Acetic acid, 2-mercapto-, 1,1′-(1,4-butanediyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10193-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-mercapto-, 1,1'-(1,4-butanediyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010193950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-mercapto-, 1,1'-(1,4-butanediyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, mercapto-, 1,4-butanediyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-butanediyl bis(mercaptoacetate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.423
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-Bis(mercaptoacetoxy)butane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWC9VY783J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the significance of 1,4-Butanediol Bis(thioglycolate) in the development of redox-responsive drug delivery systems?

A1: 1,4-Butanediol Bis(thioglycolate) (BDBM) serves as a crucial building block for creating poly(disulfide)s, polymers characterized by repeating disulfide bonds within their backbone. [] These disulfide bonds are sensitive to the reducing environment found within tumor cells, which exhibit elevated levels of glutathione (GSH). This sensitivity allows for the controlled release of encapsulated drugs specifically at the tumor site. The research highlights the use of BDBM in a one-step oxidation polymerization to synthesize poly(disulfide)s, simplifying the production process for these valuable drug carriers. []

Q2: Can you elaborate on the mechanism behind the redox-responsive behavior of poly(disulfide)s derived from 1,4-Butanediol Bis(thioglycolate) in drug delivery?

A2: Poly(disulfide)s synthesized from 1,4-Butanediol Bis(thioglycolate) assemble into nanoparticles that can encapsulate drugs. [] These nanoparticles remain stable in the bloodstream, but upon reaching the tumor microenvironment, the high GSH concentration triggers the cleavage of the disulfide bonds within the polymer backbone. [] This breakdown disassembles the nanoparticles, leading to the targeted release of the encapsulated drug within the tumor. This redox-responsive release mechanism enhances the therapeutic efficacy while minimizing off-target effects. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.